6-Iodo-1H-benzo[d]imidazole
Overview
Description
6-Iodo-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
6-Iodo-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
It’s worth noting that imidazole derivatives have been found to inhibit various enzymes, such as aurkc and mtor .
Mode of Action
Imidazole derivatives have been found to induce cell cycle arrest and apoptosis in hepg2 liver cancer cells . This suggests that this compound might interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound might affect multiple biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
The mechanistic study of an imidazole derivative revealed its ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells . This was accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2
Action Environment
It’s worth noting that the reaction conditions for the synthesis of imidazole derivatives can include a variety of functional groups , suggesting that the chemical environment could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
6-Iodo-1H-benzo[d]imidazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the enzyme from performing its function. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . These changes in protein expression lead to the activation of apoptotic pathways, resulting in programmed cell death. Furthermore, this compound has been observed to affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, this compound binds to the active site of topoisomerases, inhibiting their activity and preventing DNA replication and transcription . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to inhibit key metabolic enzymes, thereby affecting the overall metabolic flux within the cell . Additionally, this compound can influence the levels of specific metabolites, further highlighting its role in cellular metabolism . Understanding the metabolic pathways involving this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, where it exerts its effects on various biomolecules . The distribution of this compound within tissues also plays a role in its overall efficacy and toxicity, highlighting the importance of understanding its pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1H-benzo[d]imidazole typically involves the iodination of benzo[d]imidazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the benzo[d]imidazole ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions include various substituted benzo[d]imidazoles, which can have different functional groups like azides, thiocyanates, or alkyl groups .
Scientific Research Applications
6-Iodo-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
- 5-Iodo-1H-benzo[d]imidazole
- 4-Iodo-1H-benzo[d]imidazole
- 2-Iodo-1H-benzo[d]imidazole
Uniqueness: 6-Iodo-1H-benzo[d]imidazole is unique due to the specific position of the iodine atom, which can influence its reactivity and biological activity differently compared to other iodinated benzo[d]imidazoles
Properties
IUPAC Name |
6-iodo-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDPBRYGCUYBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563556 | |
Record name | 6-Iodo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78597-27-0 | |
Record name | 6-Iodo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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